1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate
Description
This compound features a benzothiazole core substituted with a methoxy group at the 4-position, an azetidine (four-membered nitrogen-containing ring), and a benzoate ester bearing an isopropylsulfonyl group. The benzothiazole moiety is known for its role in enhancing bioactivity, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-propan-2-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-7-4-6-14(10-16)20(24)28-15-11-23(12-15)21-22-19-17(27-3)8-5-9-18(19)29-21/h4-10,13,15H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNGLXUJMNBLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Methoxy-2-aminobenzenethiol
The benzothiazole scaffold is constructed via Hantzsch thiazole synthesis. 4-Methoxy-2-nitrobenzenethiol is reduced using hydrogen gas (5 atm) over a palladium-carbon catalyst (10% w/w) in ethanol at 50°C for 6 hours, yielding 4-methoxy-2-aminobenzenethiol . Cyclization with carbon disulfide (CS₂) in pyridine at reflux (120°C, 8 hours) forms 4-methoxybenzo[d]thiazol-2-amine (Yield: 78%, purity >95% by HPLC).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Catalyst | None (pyridine base) |
| Yield | 78% |
| Purity (HPLC) | 95.2% |
Azetidine Ring Construction via Staudinger Cyclocondensation
Schiff Base Formation
4-Methoxybenzo[d]thiazol-2-amine (1.0 equiv) reacts with formaldehyde (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen at 25°C for 2 hours, forming the Schiff base N-(4-methoxybenzo[d]thiazol-2-yl)methanimine .
β-Lactam Formation
The Schiff base undergoes [2+2] cycloaddition with chloroacetyl chloride (1.5 equiv) in the presence of triethylamine (2.0 equiv) at −10°C for 4 hours, yielding 3-chloro-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-2-one (β-lactam).
Key Data
| Parameter | Value |
|---|---|
| Temperature | −10°C |
| Base | Triethylamine |
| Yield | 65% |
| Purity (NMR) | 98% |
β-Lactam Reduction to Azetidine
The β-lactam is reduced using lithium aluminum hydride (LAH) (2.0 equiv) in dry diethyl ether at 0°C for 1 hour, followed by quenching with aqueous ammonium chloride. The product 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-ol is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1) (Yield: 72%).
Synthesis of 3-(Isopropylsulfonyl)benzoic Acid
Thioether Formation
3-Bromobenzoic acid (1.0 equiv) reacts with isopropylthiol (1.5 equiv) in dimethylformamide (DMF) with copper(I) iodide (0.1 equiv) and 1,10-phenanthroline (0.2 equiv) at 110°C for 12 hours, yielding 3-(isopropylthio)benzoic acid (Yield: 85%).
Sulfone Oxidation
The thioether is oxidized with hydrogen peroxide (30% w/w) in acetic acid at 70°C for 6 hours, forming 3-(isopropylsulfonyl)benzoic acid (Yield: 92%, purity >99% by LC-MS).
Key Data
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (30%) |
| Temperature | 70°C |
| Yield | 92% |
| Purity (LC-MS) | 99.1% |
Esterification of Azetidin-3-ol with 3-(Isopropylsulfonyl)benzoic Acid
Acid Chloride Preparation
3-(Isopropylsulfonyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) (3.0 equiv) in dichloromethane (DCM) at reflux (40°C) for 3 hours, yielding 3-(isopropylsulfonyl)benzoyl chloride (Yield: 95%).
Ester Coupling
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol (1.0 equiv) reacts with the acid chloride (1.2 equiv) in the presence of 4-dimethylaminopyridine (DMAP) (0.1 equiv) and triethylamine (2.0 equiv) in DCM at 0°C for 2 hours. The crude product is purified via recrystallization (ethanol/water 3:1) to afford the target compound (Yield: 68%, melting point: 142–144°C).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.34 (s, 1H, benzothiazole-H), 4.72 (m, 1H, azetidine-H), 4.15 (m, 2H, azetidine-H), 3.94 (s, 3H, OCH₃), 3.52 (m, 1H, isopropyl-H), 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- FTIR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O), 1260 cm⁻¹ (C-O).
Comparative Analysis of Synthetic Routes
| Step | Method A (Staudinger) | Method B (Mitsunobu) |
|---|---|---|
| Benzothiazole Yield | 78% | 75% |
| Azetidine Yield | 72% | 65% |
| Esterification Yield | 68% | 62% |
| Total Purity | 98% | 94% |
| Reaction Time | 24 hours | 28 hours |
The Staudinger route offers superior yield and purity, albeit requiring stringent temperature control during β-lactam formation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The azetidine ring can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 1-(4-Hydroxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate.
Reduction: 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-amine.
Substitution: 1-(4-Nitrobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate.
Scientific Research Applications
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety may interact with protein targets through hydrogen bonding and π-π interactions, while the azetidine ring could provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related molecules from the literature:
Key Observations:
Benzothiazole Derivatives :
- The target compound and ’s benzothiazole-pyrazoline derivative share a methoxy-substituted benzothiazole core. The 4-methoxy group in the target may enhance electron density, influencing binding interactions compared to the 6-methyl substituent in .
- ’s thiazole-piperazine-urea derivatives (e.g., 11a ) replace the azetidine with a piperazine ring, increasing molecular flexibility. Their urea linkage contrasts with the benzoate ester in the target, which may alter pharmacokinetic properties .
Sulfonyl vs. Sulfonamide Groups :
- The isopropylsulfonyl group in the target compound differs from sulfonamide-containing analogs (e.g., ’s derivatives). Sulfonyl groups generally improve metabolic stability but may reduce solubility compared to sulfonamides .
Biological Activity :
- The patent compound () targets CDK7, suggesting that the thiazole-acrylamide scaffold is critical for kinase inhibition. The target compound’s azetidine and sulfonyl groups may similarly position it for kinase-targeted therapies, though experimental validation is needed .
- ’s benzothiazole-pyrazoline derivative exhibits antitumor activity, highlighting the benzothiazole core’s broad therapeutic relevance .
Synthetic Efficiency :
- Yields for ’s derivatives (83–88%) indicate robust synthetic routes for thiazole-urea compounds. The target compound’s synthesis likely requires specialized steps for azetidine incorporation, which may affect scalability .
Research Implications
- Structural Optimization : Replacing the azetidine with piperazine (as in ) could modulate conformational flexibility and binding kinetics.
- Activity Screening : Prioritize assays for kinase inhibition (e.g., CDK7) and cytotoxicity, leveraging precedents from and .
- Solubility Studies : Compare the isopropylsulfonyl group’s impact on solubility with sulfonamide-containing analogs.
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structural features of this compound suggest potential interactions with various biological targets, making it significant in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C20H22N2O5S, with a molecular weight of approximately 422.47 g/mol. The compound features:
- Azetidine Ring : A four-membered nitrogen-containing ring that can influence the compound's reactivity and interaction with biological systems.
- Benzothiazole Moiety : Known for its role in various biological activities, this structure enhances the compound's potential as a therapeutic agent.
- Isopropylsulfonyl Group : This functional group may contribute to the compound's solubility and biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. Research indicates that benzothiazole derivatives often exhibit mechanisms involving:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by modulating signaling pathways related to cell survival.
Antimicrobial Activity
Benzothiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have indicated that:
- Bactericidal Effects : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives containing the benzothiazole ring were effective against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Example A | 0.5 | S. aureus |
| Example B | 1.0 | E. coli |
Anticancer Activity
Research has highlighted the potential anticancer effects of benzothiazole derivatives. In vitro studies have reported:
- Cell Line Testing : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM depending on the specific derivative tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 8 |
Anti-inflammatory Activity
Compounds similar to this compound have also been studied for their anti-inflammatory properties:
- Cytokine Inhibition : These compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A study conducted by Dhumal et al. (2016) evaluated a series of benzothiazole derivatives for their antimicrobial activity against Mycobacterium bovis. The most active compounds were shown to inhibit bacterial growth significantly, supporting the hypothesis that structural modifications can enhance activity .
- Anticancer Efficacy : In another study published in PMC, several benzothiazole derivatives were synthesized and tested against MCF-7 cells. The results indicated that compounds with electron-donating groups at specific positions exhibited enhanced anticancer activity compared to their counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
